Cas no 2580099-22-3 (4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine)

4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine is a chiral piperidine derivative featuring a pyrrolidine substituent, which enhances its utility in asymmetric synthesis and pharmaceutical applications. The (2R)-pyrrolidin-2-yl moiety introduces stereochemical control, making it valuable for the development of enantioselective catalysts and biologically active compounds. Its rigid bicyclic structure and basic nitrogen centers facilitate interactions with various receptors, suggesting potential in medicinal chemistry for CNS-targeted drug design. The compound’s well-defined stereochemistry and modular structure allow for precise modifications, supporting its use in lead optimization and scaffold diversification. High purity and stability further ensure reproducibility in research and industrial applications.
4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine structure
2580099-22-3 structure
Product name:4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine
CAS No:2580099-22-3
MF:C11H22N2
Molecular Weight:182.305782794952
CID:5657117
PubChem ID:165889367

4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine 化学的及び物理的性質

名前と識別子

    • 2580099-22-3
    • 4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine
    • EN300-27718859
    • 4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine
    • インチ: 1S/C11H22N2/c1-2-11(13-7-1)4-3-10-5-8-12-9-6-10/h10-13H,1-9H2/t11-/m0/s1
    • InChIKey: HKKZCLPDDZRNQD-NSHDSACASA-N
    • SMILES: N1CCC[C@H]1CCC1CCNCC1

計算された属性

  • 精确分子量: 182.178298710g/mol
  • 同位素质量: 182.178298710g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 141
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 24.1Ų

4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27718859-0.25g
4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine
2580099-22-3 95.0%
0.25g
$789.0 2025-03-20
Enamine
EN300-27718859-10g
4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine
2580099-22-3
10g
$3683.0 2023-09-10
Enamine
EN300-27718859-5g
4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine
2580099-22-3
5g
$2485.0 2023-09-10
Enamine
EN300-27718859-1.0g
4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine
2580099-22-3 95.0%
1.0g
$857.0 2025-03-20
Enamine
EN300-27718859-5.0g
4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine
2580099-22-3 95.0%
5.0g
$2485.0 2025-03-20
Enamine
EN300-27718859-0.5g
4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine
2580099-22-3 95.0%
0.5g
$823.0 2025-03-20
Enamine
EN300-27718859-0.1g
4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine
2580099-22-3 95.0%
0.1g
$755.0 2025-03-20
Enamine
EN300-27718859-2.5g
4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine
2580099-22-3 95.0%
2.5g
$1680.0 2025-03-20
Enamine
EN300-27718859-10.0g
4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine
2580099-22-3 95.0%
10.0g
$3683.0 2025-03-20
Enamine
EN300-27718859-0.05g
4-{2-[(2R)-pyrrolidin-2-yl]ethyl}piperidine
2580099-22-3 95.0%
0.05g
$719.0 2025-03-20

4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine 関連文献

4-{2-(2R)-pyrrolidin-2-ylethyl}piperidineに関する追加情報

4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine: A Comprehensive Overview

The compound with CAS No. 2580099-22-3, commonly referred to as 4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development. In this article, we will delve into the properties, synthesis, and recent advancements associated with this compound.

4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine is an organic compound characterized by a piperidine ring substituted at the 4-position with a 2-pyrrolidinylethyl group. The (2R) configuration of the pyrrolidine ring adds a chiral element to the molecule, which is crucial for its biological activity. This compound belongs to the broader class of azacyclic compounds, which are known for their versatility in medicinal chemistry.

Recent studies have highlighted the potential of 4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine as a building block in the synthesis of bioactive molecules. Researchers have explored its role in constructing complex architectures, such as macrocycles and heterocyclic systems, which are often found in natural products and pharmaceutical agents. The ability of this compound to undergo various transformations, including alkylation, acylation, and ring-opening reactions, makes it a valuable intermediate in organic synthesis.

The synthesis of 4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine typically involves multi-step processes that emphasize stereocontrol. One common approach involves the use of chiral auxiliary reagents to ensure the correct configuration at the pyrrolidine center. This has been extensively studied in recent years, with researchers focusing on improving yields and reducing reaction times while maintaining stereochemical integrity.

In terms of applications, 4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine has shown promise in the development of novel therapeutics. Its structural flexibility allows it to interact with various biological targets, including enzymes and receptors. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors and modulators of ion channels. These findings underscore its importance in drug discovery programs targeting diseases such as cancer and neurodegenerative disorders.

Moreover, advancements in computational chemistry have enabled researchers to predict the bioactivity of 4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine derivatives with greater accuracy. Molecular docking studies have revealed key interactions that contribute to their binding affinities, providing insights into structure-activity relationships (SAR). This knowledge is invaluable for designing more potent and selective analogs.

It is also worth noting that 4-{2-(2R)-pyrrolidin-2-ylethyl}piperidine exhibits interesting physical properties that make it suitable for various analytical techniques. Its solubility profile and stability under different conditions facilitate its use in both laboratory experiments and industrial-scale production. These attributes further enhance its appeal as a versatile chemical entity.

In conclusion, 4-{

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